molecular formula C18H25N3O2S B2742732 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one CAS No. 1311623-27-4

2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2742732
CAS No.: 1311623-27-4
M. Wt: 347.48
InChI Key: HFBNBLCTYSSZTJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one is a synthetic organic compound with a complex molecular structure It consists of a cyclopentyl group, a piperazine ring, and a pyridine moiety with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including:

  • Formation of the Cyclopentyl Moiety: : Starting from cyclopentanone, cyclopentyl derivatives can be synthesized through reduction or alkylation reactions.

  • Piperazine Ring Formation: : The piperazine ring can be constructed by the cyclization of ethylenediamine or similar diamines with dihaloalkanes under basic conditions.

  • Pyridine-3-Carbonyl Piperazine Formation: : Introducing the pyridine moiety involves reacting 3-pyridinecarbonyl chloride with piperazine in the presence of a base like triethylamine.

  • Methylsulfanyl Substitution: : The methylsulfanyl group can be introduced by reacting a suitable pyridine derivative with methylthiolating agents like methyl iodide.

  • Final Coupling: : The final compound is assembled by coupling the cyclopentyl group, the piperazine ring, and the substituted pyridine under optimized reaction conditions such as temperature and solvent choices.

Industrial Production Methods

Industrial-scale synthesis involves scaling up the laboratory procedures while optimizing for yield, purity, and safety. Catalysts and high-throughput reactors are often employed to enhance efficiency. The process may be adjusted to comply with environmental regulations and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the carbonyl group to form alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions are common due to the presence of the piperazine nitrogen and pyridine ring.

  • Hydrolysis: : The compound can hydrolyze under acidic or basic conditions, cleaving the piperazine or carbonyl linkages.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Ammonia, primary amines.

  • Hydrolysis conditions: : Acidic (HCl), Basic (NaOH).

Major Products Formed

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Alcohols.

  • Substitution products: : Amino derivatives.

  • Hydrolysis products: : Cleaved fragments of the original compound.

Scientific Research Applications

2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a ligand in binding studies.

  • Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and as an intermediate in manufacturing.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine and pyridine moieties facilitate binding to these targets, modulating their activity or function. Pathways involved may include inhibition or activation of specific enzymes or receptors, leading to downstream biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, enhancing its versatility and efficacy in various applications. Similar compounds might include:

  • 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]morpholine}

  • 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperidine}

The presence of the piperazine ring in our compound provides specific advantages in terms of binding affinity and selectivity.

This compound's unique structural elements make it a valuable subject for further research and development, promising advances in multiple scientific and industrial fields.

Properties

IUPAC Name

2-cyclopentyl-1-[4-(6-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-24-16-7-6-15(13-19-16)18(23)21-10-8-20(9-11-21)17(22)12-14-4-2-3-5-14/h6-7,13-14H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBNBLCTYSSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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